N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a 4-chlorobenzyl group, a 6-methyl-2-oxo-2H-pyran-4-yloxy group, and a piperidine-1-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Core: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable reagents.
Attachment of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is attached through a nucleophilic substitution reaction.
Incorporation of the 6-Methyl-2-Oxo-2H-Pyran-4-yloxy Group: This group is introduced via an etherification reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 6-methyl-2-oxo-2H-pyran-4-yloxy group.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and pyran rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyran ring.
Reduction Products: Reduced forms of the carbonyl groups.
Substitution Products: Substituted derivatives at the benzyl and pyran rings.
Scientific Research Applications
N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
- N-(4-chlorobenzyl)-4-hydroxypiperidine-1-carboxamide
- N-(4-chlorobenzyl)-4-((2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide
Comparison:
- Structural Differences: The presence of different substituents on the pyran ring or variations in the piperidine core.
- Unique Features: N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is unique due to the specific combination of the 4-chlorobenzyl group and the 6-methyl-2-oxo-2H-pyran-4-yloxy group, which may confer distinct chemical and biological properties.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-13-10-17(11-18(23)25-13)26-16-6-8-22(9-7-16)19(24)21-12-14-2-4-15(20)5-3-14/h2-5,10-11,16H,6-9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOHXBLIYXEDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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